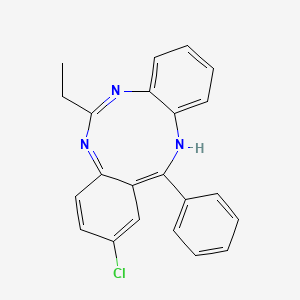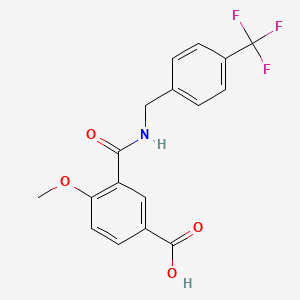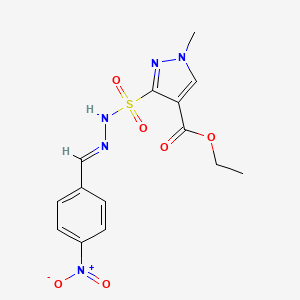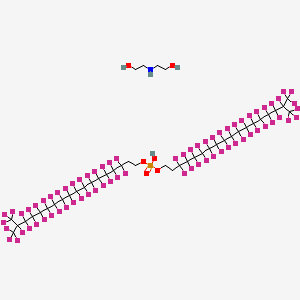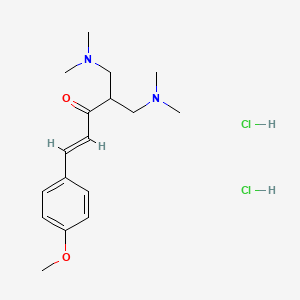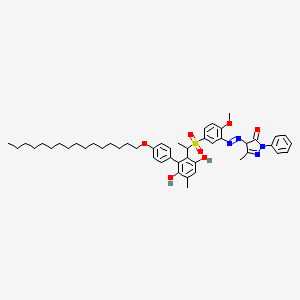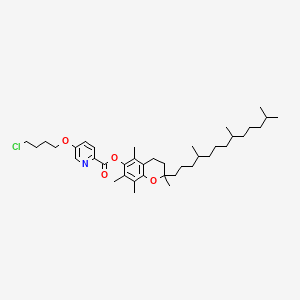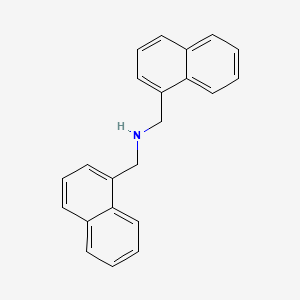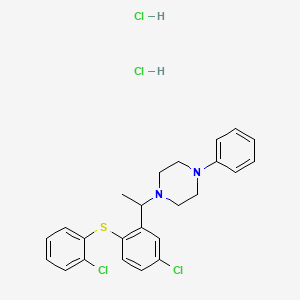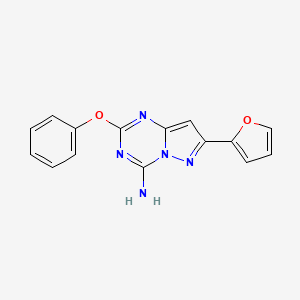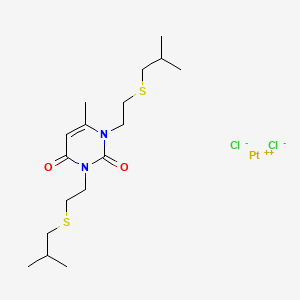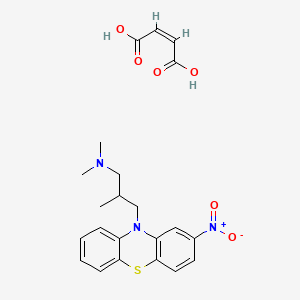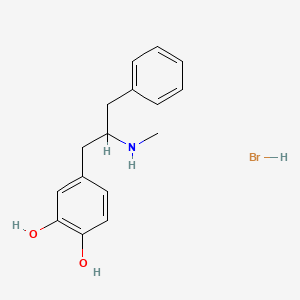
4-(2-(Methylamino)-3-phenylpropyl)-1,2-benzenediol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Methylamino)-3-phenylpropyl)-1,2-benzenediol hydrobromide is a synthetic compound known for its psychoactive properties It is structurally related to amphetamines and phenethylamines, which are known for their stimulant effects on the central nervous system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylamino)-3-phenylpropyl)-1,2-benzenediol hydrobromide typically involves multiple steps. One common method starts with the bromination of acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent . The brominated product is then subjected to a series of reactions, including nitration, reduction, and substitution, to introduce the methylamino and phenylpropyl groups .
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the reaction temperature, time, and the molar ratios of reactants. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Methylamino)-3-phenylpropyl)-1,2-benzenediol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrobromide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its potential therapeutic effects, including its use as a stimulant and in the treatment of certain neurological disorders.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The compound exerts its effects primarily by interacting with neurotransmitter systems in the brain. It acts as a sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals. This leads to increased levels of norepinephrine in the synaptic cleft, resulting in enhanced stimulation of the central nervous system . The molecular targets include trace amine-associated receptor 1 and other adrenergic receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylmethcathinone (Mephedrone): Shares structural similarities and has similar stimulant effects on the central nervous system.
Hydroxyamphetamine: Another sympathomimetic agent with similar mechanisms of action.
Aminoquinolines: Compounds with similar functional groups and applications in medicinal chemistry.
Uniqueness
4-(2-(Methylamino)-3-phenylpropyl)-1,2-benzenediol hydrobromide is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound for research in neuropharmacology and medicinal chemistry.
Propriétés
Numéro CAS |
93081-19-7 |
|---|---|
Formule moléculaire |
C16H20BrNO2 |
Poids moléculaire |
338.24 g/mol |
Nom IUPAC |
4-[2-(methylamino)-3-phenylpropyl]benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C16H19NO2.BrH/c1-17-14(9-12-5-3-2-4-6-12)10-13-7-8-15(18)16(19)11-13;/h2-8,11,14,17-19H,9-10H2,1H3;1H |
Clé InChI |
QIDZNHCAZIFMCC-UHFFFAOYSA-N |
SMILES canonique |
CNC(CC1=CC=CC=C1)CC2=CC(=C(C=C2)O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


